2-((2,4-Dimethoxybenzyl)thio)nicotinic acid
Description
2-((2,4-Dimethoxybenzyl)thio)nicotinic acid (CAS: 181823-27-8, molecular formula: C₁₅H₁₅NO₄S, molecular weight: 305.35) is a nicotinic acid derivative featuring a 2,4-dimethoxybenzylthio substituent at the 2-position of the pyridine ring. This compound is synthesized via the reaction of 2-mercaptonicotinic acid with 2,4-dimethoxybenzyl alcohol in the presence of concentrated HCl and acetone, yielding a crystalline product with 68% efficiency after purification . Its structure includes electron-donating methoxy groups on the benzyl moiety, which may influence solubility, electronic properties, and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylsulfanyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-11-6-5-10(13(8-11)20-2)9-21-14-12(15(17)18)4-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPIIWGYDJKDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CSC2=C(C=CC=N2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethoxybenzyl)thio)nicotinic acid typically involves the condensation of 2-mercaptonicotinic acid with 2,4-dimethoxybenzyl alcohol in the presence of hydrochloric acid in acetone . The reaction proceeds as follows:
Condensation: 2-mercaptonicotinic acid reacts with 2,4-dimethoxybenzyl alcohol in the presence of hydrochloric acid in acetone to yield this compound.
Chlorination: The resulting compound is then treated with oxalyl chloride in dioxane to form the corresponding chloride.
Condensation with Amines: This chloride is further condensed with 4-amino-2,6-dimethylpyridine N-oxide using triethylamine in tetrahydrofuran to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethoxybenzyl)thio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using m-chloroperbenzoic acid in dichloromethane.
Reduction: Reduction can be achieved using phosphorus trichloride in dichloromethane.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Phosphorus trichloride in dichloromethane.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs depending on the reagents used .
Scientific Research Applications
2-((2,4-Dimethoxybenzyl)thio)nicotinic acid is a chemical compound with a variety of applications across different scientific fields. Its structure includes a nicotinic acid moiety and a 2,4-dimethoxybenzyl group, giving it unique chemical properties and potential biological activities.
Pharmaceutical Development
- This compound is a candidate for drug development due to its potential antibacterial and anti-inflammatory properties.
- It can interact with biological targets , influencing metabolic pathways. Derivatives of nicotinic acid may have anti-inflammatory and neuroprotective effects, suggesting potential in treating neurological disorders.
Chemical Synthesis Applications
- Protection Group: The 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, enhancing the solubility and stability of the precursor.
- N-Protection: 2,4-Dimethoxybenzyl groups are used for the N-protection of O-aryl sulfamates.
- Amide Protecting Group: 2,4-Dimethoxybenzyl (Dmob) can be employed as an amide protecting group for 2-acetamido glycosyl donors.
Biological Activities and Interactions
- This compound exhibits biological activity due to its nicotinic acid component.
- It may bind to specific receptors or enzymes involved in metabolic pathways related to nicotinic acid. Understanding these interactions can provide insights into its pharmacological effects and guide future therapeutic applications.
Research and Development Methods
- Interaction studies are essential to understand how this compound interacts with biological systems.
- The protective group can be cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid).
Structural Similarity
- Several compounds share structural similarities with this compound.
Mechanism of Action
The mechanism of action of 2-((2,4-Dimethoxybenzyl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding, leading to various biological responses. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-((2,4-Dimethoxybenzyl)thio)nicotinic acid with structurally analogous compounds, focusing on substituents, molecular properties, and reported biological activities.
Key Structural and Functional Insights
- Electron-Donating vs. In contrast, chlorine substituents in Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzoate introduce electron-withdrawing effects, which could modulate receptor binding . The formyl group in 2-((5-Formyl-2-methoxybenzyl)thio)nicotinic acid offers a reactive site for conjugation, making it valuable in prodrug design .
- Lipophilicity and Solubility: The benzylthio group in 2-Thiobenzyl nicotinic acid increases lipophilicity compared to methoxy-substituted analogs, which may impact membrane permeability .
Biological Activity
2-((2,4-Dimethoxybenzyl)thio)nicotinic acid is a compound characterized by a nicotinic acid core and a thioether group. Its molecular formula is C₁₃H₁₁N₁O₂S, with a molecular weight of approximately 245.30 g/mol. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.
Chemical Structure
The structure of this compound includes:
- Nicotinic Acid Moiety : Known for its role in various biological processes.
- 2,4-Dimethoxybenzyl Group : Enhances the chemical properties and potential biological activities of the compound.
Antibacterial Properties
Research indicates that derivatives of nicotinic acid, including this compound, may exhibit significant antibacterial activity. Preliminary studies suggest potential efficacy against various bacterial strains, particularly Gram-positive bacteria. For example, compounds structurally similar to this one have shown minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
The anti-inflammatory potential of nicotinic acid derivatives has been documented in several studies. These compounds may influence inflammatory pathways and could be explored for therapeutic applications in conditions characterized by inflammation .
Neuroprotective Effects
There is emerging evidence suggesting that compounds like this compound may possess neuroprotective properties. This is particularly relevant for neurological disorders where inflammation plays a critical role. The interaction of the compound with specific receptors involved in neuroinflammation could provide insights into its therapeutic potential .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may bind to nicotinic receptors or other related targets, influencing metabolic pathways associated with nicotinic acid.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or bacterial metabolism .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Key Features |
|---|---|---|
| 6-(Benzylthio)-5-methylnicotinic acid | 0.97 | Contains a benzylthio group; similar activity |
| 2-((3-(Methoxycarbonyl)benzyl)thio)nicotinic acid | 0.93 | Features a methoxycarbonyl substituent |
| 2-((4-Carbamoylbenzyl)thio)nicotinic acid | 0.91 | Contains a carbamoyl group; potential for different biological activity |
| 6-Methyl-4-(trifluoromethyl)nicotinic acid | 0.94 | Trifluoromethyl group enhances lipophilicity |
This table highlights the diversity within the chemical class of nicotinic acid derivatives while underscoring the unique characteristics of this compound due to its specific substituents and potential biological activities .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Study : A series of acylhydrazones were tested for antimicrobial activity, revealing high efficacy against Gram-positive bacteria .
- Neuroinflammation Research : The role of nicotinic acid derivatives in modulating neuroinflammation was investigated, showing promising results in reducing inflammatory markers .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((2,4-Dimethoxybenzyl)thio)nicotinic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves thioetherification between a nicotinic acid derivative (e.g., 2-mercaptonicotinic acid) and a 2,4-dimethoxybenzyl halide. Key steps include nucleophilic substitution under basic conditions (e.g., NaOH or K₂CO₃ in DMF) and purification via column chromatography. Intermediates are characterized using elemental analysis , IR spectroscopy (to confirm thioether bond formation at ~600–700 cm⁻¹), and ¹H/¹³C NMR (to verify substitution patterns and aromatic protons) .
Q. What solvents and conditions optimize the solubility of this compound for in vitro assays?
- Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s limited aqueous solubility. For biological testing, stock solutions in DMSO (≤1% v/v) are diluted in buffered media (pH 7.4). Solubility is enhanced by sonication (30 min at 40°C) and confirmed via UV-Vis spectroscopy at λmax ≈ 260–280 nm .
Q. How are structural analogs of this compound designed to probe structure-activity relationships (SAR)?
- Methodological Answer : Substituent variation on the benzyl (e.g., methoxy group position) and nicotinic acid moieties (e.g., carboxylate modifications) is systematically explored. For example, replacing 2,4-dimethoxy with 3,4-dimethoxy groups alters electronic effects, while esterification of the carboxylic acid modulates bioavailability. SAR is evaluated using antimicrobial assays (e.g., MIC against S. aureus) and computational docking .
Advanced Research Questions
Q. What mechanistic insights explain contradictory biological activity data for derivatives with similar substituents?
- Methodological Answer : Divergent activities (e.g., antimicrobial vs. antifungal) arise from substituent-dependent interactions with target proteins. For instance, 2,4-dimethoxy analogs may inhibit cytochrome P450 enzymes via π-π stacking, while 3,4-dimethoxy derivatives disrupt membrane integrity. Molecular dynamics simulations and free-energy perturbation (FEP) calculations validate binding modes, while HPLC-MS quantifies metabolic stability .
Q. How can computational methods predict the toxicity of this compound derivatives?
- Methodological Answer : Tools like GUSAR-online utilize QSAR models to predict acute toxicity (e.g., LD₅₀) based on molecular descriptors (e.g., topological polar surface area, logP). For example, esters with logP >3.5 show higher hepatotoxicity due to enhanced membrane permeability, validated via in vitro cytotoxicity assays (e.g., HepG2 cell viability at 48 h) .
Q. What strategies improve reaction yields during esterification of the nicotinic acid moiety?
- Methodological Answer : Esterification with alkyl halides or alcohols (via Steglich esterification) is optimized using HATU/DMAP coupling agents in anhydrous DCM. Yields >80% are achieved by controlling steric hindrance—bulky alcohols require prolonged reflux (12–24 h), while methyl esters form rapidly (2–4 h). Reaction progress is monitored via TLC (silica gel, EtOAc/hexane 3:7) .
Q. How do substituents on the benzyl group influence spectroscopic properties?
- Methodological Answer : Electron-donating groups (e.g., methoxy) red-shift UV absorption (Δλ ~10–15 nm) due to extended conjugation. In ¹H NMR , para-methoxy protons resonate as singlets (δ 3.8–3.9 ppm), while ortho-methoxy groups split into doublets (J = 2.5 Hz). Density functional theory (DFT) calculations correlate substituent effects with spectral shifts .
Key Research Gaps
- Stereoelectronic Effects : Limited data on how thioether bond conformation (e.g., gauche vs. anti) impacts bioactivity.
- Metabolic Pathways : No in vivo studies on hepatic clearance or metabolite identification (e.g., via LC-QTOF-MS ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
